molecular formula C18H32O16 B1165374 Globopentaose (Gb5) linked to BSA

Globopentaose (Gb5) linked to BSA

Cat. No.: B1165374
Attention: For research use only. Not for human or veterinary use.
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Description

Globopentaose (Gb5), a pentasaccharide with the structure Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc, is a member of the globo-series glycans. When conjugated to bovine serum albumin (BSA), it forms a glycoconjugate (Gb5-BSA) widely used in glycobiology research. This conjugate serves as a critical tool for studying carbohydrate-protein interactions, particularly in immunological assays, cancer biomarker studies (e.g., Stage-Specific Embryonic Antigen 3a/SSEA-3a), and host-pathogen interactions . The conjugation typically involves a spacer (e.g., 3-aminopropyl) to optimize glycan presentation, enhancing binding accessibility for receptors or antibodies .

Properties

Molecular Formula

C18H32O16

Synonyms

Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glycoconjugates

Structural Analogues Within the Globo-Series

Globotetraose (Gb4) Linked to BSA (Gb4-BSA)
  • Structure : Gb4 lacks the terminal Galβ1-3 residue present in Gb5, forming a tetrasaccharide (GalNAcβ1-3Galα1-4Galβ1-4Glc ) .
  • Functional Role: Gb4-BSA is associated with the P antigen, implicated in bacterial adhesion (e.g., E. coli).
Globo-H Hexaose Linked to BSA (Globo-H-BSA)
  • Structure : Extends Gb5 with an additional α1-2-fucose residue (Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc ) .
  • Antigenicity : Recognized as SSEA-3b and overexpressed in breast and ovarian cancers. The fucosylation confers specificity for anti-Globo-H antibodies, unlike Gb5-BSA .
Sialylated iGb5-BSA
  • Structure : Modified with a terminal Neu5Acα2-3Gal moiety (Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc-BSA ) .
  • Functional Impact : Sialylation enhances binding to siglec family lectins (e.g., Siglec-9), expanding applications in studying immune evasion mechanisms in cancer .

Table 1: Structural and Functional Comparison of Globo-Series Glycoconjugates

Glycoconjugate Structure Key Features Antigenic Specificity Enzymatic Susceptibility Applications
Gb5-BSA Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc SSEA-3a Hydrolyzed by LnbX and LnbB Cancer biomarkers, glycan arrays
Gb4-BSA GalNAcβ1-3Galα1-4Galβ1-4Glc P antigen Hydrolyzed by LnbB only Bacterial adhesion studies
Globo-H-BSA Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc SSEA-3b Resistant to LnbB Breast/Ovarian cancer research
Sialylated iGb5-BSA Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc Siglec ligands Not reported Immune modulation studies

Glycoconjugates from Other Glycan Families

Lacto-N-neotetraose (LNnT) Linked to BSA
  • Structure : Galβ1-4GlcNAcβ1-3Galβ1-4Glc with a β1-4 linkage .
  • Antigenicity : Binds dendritic cell-specific lectins (e.g., DC-SIGN), unlike Gb5-BSA, which is globo-series-specific .
Blood Group Antigen Conjugates (e.g., A/B/H-BSA)
  • Structure : Varies by blood group (e.g., Blood group A: GalNAcα1-3(Fucα1-2)Gal ) .
  • Applications : Used in blood typing and transfusion medicine, contrasting with Gb5-BSA’s role in embryonic development and cancer .

Conjugation Methodologies and Impact

  • Spacer Design: Gb5-BSA often uses a 3-aminopropyl spacer to minimize steric hindrance . In contrast, sialylated iGb5-BSA employs a squaric acid diester linker for stable bioconjugation .
  • Yield and Stability : Bundle et al. reported >70% yields for Gb5-BSA using 5-methoxycarbonylpentyl glycosides, whereas LNnT-BSA requires optimized amidation protocols for similar efficiency .

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